molecular formula C19H13N5O5S2 B11652616 5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11652616
M. Wt: 455.5 g/mol
InChI Key: MLPHHJSRWUHCTK-UHFFFAOYSA-N
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Description

5-NITRO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and is substituted with a nitro group, a pyrimidinylsulfamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Nitration: Introduction of the nitro group is achieved through nitration reactions using nitric acid or other nitrating agents.

    Sulfonamide Formation: The pyrimidinylsulfamoyl group is introduced via sulfonamide formation, which involves the reaction of a pyrimidine derivative with a sulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to modify the nitro group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Benzothiophenes: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Pharmaceuticals: It could be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-NITRO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and sulfonamide moiety could play key roles in binding to these targets, while the benzothiophene core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

5-NITRO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of its functional groups and heterocyclic structure. This combination provides a distinct set of chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C19H13N5O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H13N5O5S2/c25-18(17-11-12-10-14(24(26)27)4-7-16(12)30-17)22-13-2-5-15(6-3-13)31(28,29)23-19-20-8-1-9-21-19/h1-11H,(H,22,25)(H,20,21,23)

InChI Key

MLPHHJSRWUHCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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